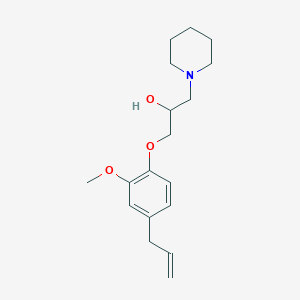![molecular formula C22H33N5O B5579804 3-[(4-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}piperidin-1-yl)carbonyl]-N,N-dimethylaniline](/img/structure/B5579804.png)
3-[(4-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}piperidin-1-yl)carbonyl]-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of chemicals that often exhibit significant biological or pharmacological activities due to their complex molecular structure, which includes dimethylamino, imidazolyl, and piperidinyl moieties. Such compounds are typically synthesized for research in medicinal chemistry, materials science, and chemical biology.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from simple precursors to achieve the desired complex structure. For instance, derivatives of imidazoles and piperidines are synthesized through condensation, cycloaddition, or nucleophilic substitution reactions. An efficient synthesis might involve condensation of oxoacetic acid monohydrate with dimethylethanamine followed by reductive amination and protection steps to yield intermediates, which are then further reacted to achieve the final compound (Vaid et al., 2013).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using spectroscopic techniques like NMR and X-ray crystallography. These techniques provide detailed information on the molecular conformation, bonding, and stereochemistry. For example, X-ray diffraction studies can reveal the crystalline structure, showing how rings like piperidine adopt specific conformations in the solid state (Naveen et al., 2015).
科学的研究の応用
Synthesis and Chemical Transformations
Chemical Synthesis and Derivative Formation : Research on compounds structurally similar to the query demonstrates a broad interest in synthesizing derivatives with varied potential applications. For instance, studies have explored the synthesis of 1,4-dihydropyridine derivatives and their reactions to produce imidazolones and α-(piperidin-4-yl)glycine derivatives, indicating the versatility of related compounds in generating pharmacologically relevant structures (Stanovnik et al., 2002).
Applications in Imaging and Diagnosis
Imaging and Diagnostic Applications : The development of mixed ligand fac-tricarbonyl complexes using imidazole-based structures for potential imaging and diagnostic applications showcases the intersection of chemistry and biomedical sciences. Such studies hint at the use of complex molecules in enhancing imaging techniques, potentially including those related to the queried compound (Mundwiler et al., 2004).
Catalytic and Synthetic Utility
Catalysis and Synthetic Utility : Research into the catalytic roles and synthetic utility of related compounds, including transformations into imidazoles and the generation of structurally diverse libraries, underscores the significance of these chemical structures in facilitating complex chemical reactions. This line of inquiry suggests potential areas of application for the queried compound in catalysis and synthetic organic chemistry (Roman, 2013).
Enabling Drug Design and Development
Drug Design and Development : The exploration of imidazoline and related structures in drug design, particularly as GPIIb/IIIa integrin antagonists, highlights the pharmaceutical relevance of these chemical frameworks. Such research points to the potential of structurally similar compounds in contributing to the development of new therapeutic agents (Hayashi et al., 1998).
Safety and Hazards
特性
IUPAC Name |
[3-(dimethylamino)phenyl]-[4-[1-[3-(dimethylamino)propyl]imidazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N5O/c1-24(2)12-6-13-26-16-11-23-21(26)18-9-14-27(15-10-18)22(28)19-7-5-8-20(17-19)25(3)4/h5,7-8,11,16-18H,6,9-10,12-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIKQCOOFCTBPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C=CN=C1C2CCN(CC2)C(=O)C3=CC(=CC=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(6-chloro-3-pyridinyl)methyl]-3-isobutyl-N-methyl-5-isoxazolecarboxamide](/img/structure/B5579721.png)

![3-(2-oxoazepan-1-yl)-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]propanamide](/img/structure/B5579724.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5579725.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide](/img/structure/B5579729.png)
![N,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5579741.png)


![2-(ethylthio)-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole](/img/structure/B5579768.png)
![rel-(3aS,6aS)-1-[4-methoxy-3-(methoxymethyl)benzyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5579783.png)
![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3-pyridinylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5579786.png)
![N-{3,5-dichloro-2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5579794.png)
![(1S*,6R*)-9-[(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5579808.png)
![[2-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid](/img/structure/B5579816.png)